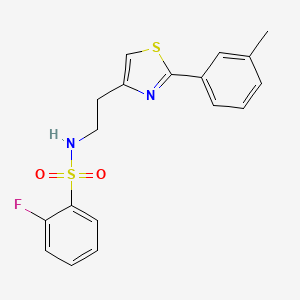

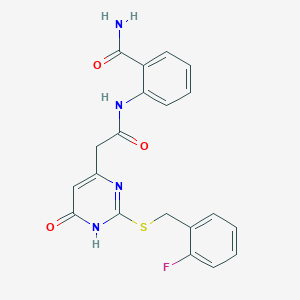

![molecular formula C21H21NO5 B2597184 2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)-2-hydroxyacetic acid CAS No. 1936572-32-5](/img/structure/B2597184.png)

2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)-2-hydroxyacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

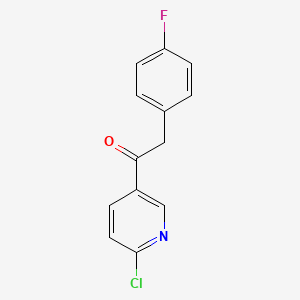

The compound is a derivative of pyrrolidine, which is a cyclic amine, and fluorene, a polycyclic aromatic hydrocarbon. The fluorene moiety is modified with a methoxy carbonyl group, which is a common protecting group in organic synthesis. The pyrrolidine ring is substituted at the 3-position with a hydroxyacetic acid group .

Molecular Structure Analysis

The molecular structure of this compound would likely show the rigid, planar structure of the fluorene group, the flexibility of the pyrrolidine ring, and the polarity of the hydroxyacetic acid group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the polar hydroxyacetic acid group could increase the compound’s water solubility compared to fluorene .Wissenschaftliche Forschungsanwendungen

Protective Group in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from this compound, is widely used to protect hydroxy-groups during peptide synthesis. It allows for the selective removal of the Fmoc group under mild base conditions, such as with piperidine or triethylamine, while other protecting groups remain intact. This selectivity is crucial for synthesizing peptides with multiple protected amino acids, providing a high degree of control over the synthesis process (Gioeli & Chattopadhyaya, 1982).

Synthesis of Aromatic Compounds

The compound is also instrumental in the synthesis of aromatic ketones, such as benzophenones, from carboxylic acids and aromatic hydrocarbons. This process involves intermolecular dehydration, offering a high-yield method for creating complex aromatic structures. The utility of this method extends to synthesizing 2-acylthiophenes, showcasing the compound's versatility in organic synthesis (Keumi et al., 1988).

Solid-Phase Peptide Synthesis

Furthermore, it finds application in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary amino-protecting group. Its removal under mild conditions without affecting the peptide chain anchored to a solid resin enables the stepwise construction of peptides. This application is particularly important for creating peptides and proteins with specific sequences and functionalities (Mellor & Chan, 1997).

Advanced Material Synthesis

The chemical compound's derivatives are also used in synthesizing advanced materials, such as aromatic polyamides containing ether and bulky fluorenylidene groups. These materials exhibit high solubility in organic solvents and can form transparent, flexible, and tough films, useful for various technological applications. Their high thermal stability makes them suitable for applications requiring materials that can withstand extreme conditions (Hsiao, Yang, & Lin, 1999).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-2-hydroxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c23-19(20(24)25)13-9-10-22(11-13)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19,23H,9-12H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBUCEKJXWXOKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)-2-hydroxyacetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

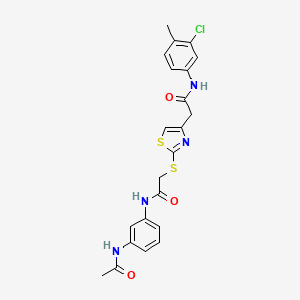

![3-[(3-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2597114.png)

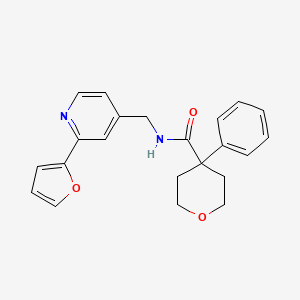

![4-(2-Dimethylamino-ethyl)-[1,4]diazepan-5-one dioxalate](/img/structure/B2597115.png)

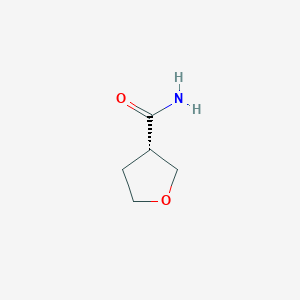

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2597116.png)

![4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2597120.png)

![N-(2,4-dimethylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2597121.png)